2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetamide
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Overview
Description
“2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetamide” is a chemical compound with the CAS Number: 1016766-53-2 . It has a molecular weight of 167.17 . The IUPAC name for this compound is 2- (5-amino-2-oxo-1 (2H)-pyridinyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O2/c8-5-1-2-7(12)10(3-5)4-6(9)11/h1-3H,4,8H2,(H2,9,11) . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of -10 degrees .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of this compound is in the synthesis of novel heterocyclic compounds, which are crucial in pharmaceutical research due to their biological and pharmacological properties. For instance, Palamarchuk et al. (2019) demonstrated the use of a related compound in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives via nucleophilic substitution, showcasing its potential in creating new pharmacologically active molecules (Palamarchuk et al., 2019).
Crystal Structure and Molecular Interaction Studies
The crystal structure analysis of similar compounds provides insights into their molecular interactions and stability, which is vital for drug design. Banerjee et al. (1991) determined the crystal structure of a compound closely related to 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide, refining their understanding of its molecular conformation and intramolecular hydrogen bonding patterns. Such studies are foundational for the development of new drugs with optimized efficacy and reduced side effects (Banerjee et al., 1991).
Safety and Hazards
properties
IUPAC Name |
2-(5-amino-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-5-1-2-7(12)10(3-5)4-6(9)11/h1-3H,4,8H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFALCUCWFPEYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1016766-53-2 |
Source
|
Record name | 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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